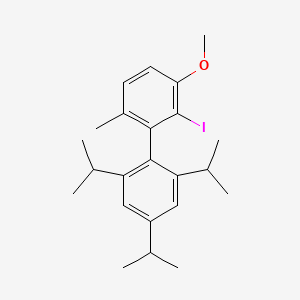

2-Iodo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl

Descripción general

Descripción

“2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methylbiphenyl” is a chemical compound with the CAS number 1351403-03-6 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methylbiphenyl” includes an iodine atom, three isopropyl groups, a methoxy group, and a methyl group attached to a biphenyl core .Physical and Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, and molecular weight of “2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methylbiphenyl” can be found in resources like ChemicalBook and Chemsrc .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Carbazomycin B : The iodination process involving compounds related to 2-Iodo-2',4',6'-triisopropyl-3-methoxy-6-methylbiphenyl is used in the synthesis of carbazomycin B, a compound with potential applications in medicinal chemistry (Crich & Rumthao, 2004).

Orthomanganation and Iodo-demanganation : The substance is involved in orthomanganation reactions of meta-substituted acetophenones and isopropyl benzoates, leading to the synthesis of ortho-iodo arylcarbonyl compounds (Cooney et al., 2001).

Radioiodination of Arenes : It plays a role in radioiodination processes, essential in various research applications including radiotracing and imaging (Krummeich et al., 1996).

Preparation of Aryne Precursors : This compound is used in the preparation of arynes, which are crucial intermediates in organic synthesis (Ganta & Snowden, 2007).

Formation of Lactams : It's instrumental in the formation of lactams, important in the synthesis of various pharmaceuticals (Glover & Goosen, 1978).

Heterodimeric Capsule Assembly : This compound assists in the self-assembly of heterodimeric capsules, which have potential in molecular encapsulation and targeted drug delivery (Kobayashi et al., 2007).

Pharmaceutical Applications

Antiviral Activity of Analogs : Analogs of this compound show potential antiviral activity, which is significant in the development of new therapeutic agents (Hocková et al., 2003).

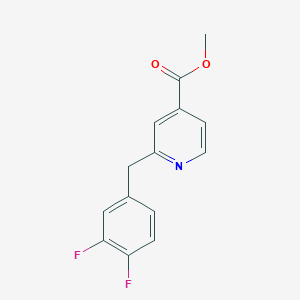

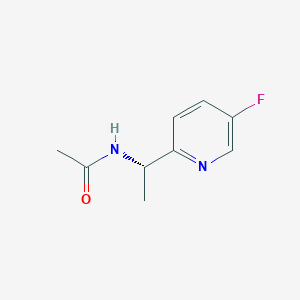

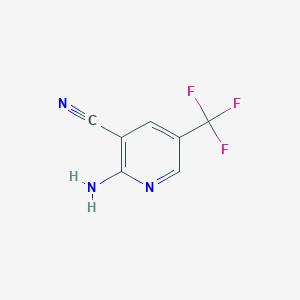

Halogen Shuffling in Pyridines : It's used in the synthesis of halogen-substituted pyridines, which have various pharmaceutical applications (Mongin et al., 1998).

Synthesis of Fluorescent Dyes : The compound assists in the synthesis of fluorescent dyes with large Stokes shifts, important in bioimaging and diagnostics (Rihn et al., 2012).

Atropisomerism in Monopyrroles : It contributes to the study of atropisomerism in monopyrroles, which is vital in the development of asymmetric synthesis and chiral drugs (Boiadjiev & Lightner, 2002).

Preparation of [(Diacetoxy)iodo]arenes : This compound is used in the preparation of [(diacetoxy)iodo]arenes, which are key intermediates in many organic reactions (Iinuma et al., 2012).

Miscellaneous Applications

Cross-Coupling Reactions : It's involved in cross-coupling reactions of diverse organometallic reagents, pivotal in the synthesis of a wide range of organic compounds (Česnek et al., 2000).

Inhibition of Tubulin Polymerization : Methoxy-substituted derivatives of this compound are studied for their ability to inhibit tubulin polymerization, which is crucial in cancer research (Gastpar et al., 1998).

Synthesis of Substituted Dibenzophospholes : It's used in the synthesis of dibenzophospholes, important in the field of organophosphorus chemistry (Buttrus et al., 1987).

Hydrogenation in Pharmaceutical Synthesis : Its derivatives are used in the hydrogenation of pharmaceutical intermediates, highlighting its role in the manufacturing of drugs (Baramov et al., 2017).

Regioselective Iodination : The compound aids in the regioselective iodination of aromatic ethers, which is crucial for the synthesis of specific iodinated compounds (Zupan et al., 1997).

Photoredox Catalysis : Iodo-Bodipys derived from this compound are used in photoredox catalysis for the preparation of functionalized organic compounds (Huang & Zhao, 2013).

Benzyne Generation : It's essential in the generation of benzyne species from diphenylphosphoryl derivatives, which is significant in the synthesis of complex organic molecules (Gorobets et al., 2016).

Formation of C–C Bonds : It plays a role in the formation of C–C bonds via reductive and oxidative quenching catalytic mechanisms, crucial in synthetic chemistry (Shi et al., 2005).

Propiedades

IUPAC Name |

2-iodo-1-methoxy-4-methyl-3-[2,4,6-tri(propan-2-yl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31IO/c1-13(2)17-11-18(14(3)4)22(19(12-17)15(5)6)21-16(7)9-10-20(25-8)23(21)24/h9-15H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASTZHPAPCDASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)I)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylene-5,8-dioxaspiro[3.4]octane](/img/structure/B1400407.png)

![tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate](/img/structure/B1400410.png)

![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester](/img/structure/B1400416.png)

![(2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1400422.png)